2,3-Dichloro-5-methoxyquinoxaline CAS number and properties
2,3-Dichloro-5-methoxyquinoxaline CAS number and properties
Core Identity & Synthetic Utility in Heterocyclic Scaffolding
Executive Summary
2,3-Dichloro-5-methoxyquinoxaline (CAS 101870-68-2) represents a specialized electrophilic scaffold within the quinoxaline class.[1] Unlike its more common isomer, 2,3-dichloro-6-methoxyquinoxaline, the 5-methoxy variant introduces a unique peri-interaction and electronic asymmetry that significantly influences nucleophilic aromatic substitution (
Substance Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data | Technical Context |
| Chemical Name | 2,3-Dichloro-5-methoxyquinoxaline | IUPAC nomenclature |
| CAS Number | 101870-68-2 | Distinct from the 6-methoxy isomer (CAS 39267-04-4) |
| Molecular Formula | ||
| Molecular Weight | 229.06 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Color deepens upon oxidation/light exposure |
| Melting Point | 144.5 – 145.0 °C | Sharp range indicates high purity potential |
| Solubility | DCM, | Poor solubility in water/aliphatic hydrocarbons |
| pKa (Calculated) | ~0.6 (Conjugate acid) | Weakly basic pyrazine nitrogens |
Structural Significance
The molecule features a fused benzene-pyrazine system.[1] The chlorine atoms at positions C2 and C3 are activated leaving groups.[1] The methoxy group at C5 exerts a profound electronic effect:
-
Inductive Effect (-I): Withdraws electron density through the
-bond framework.[1] -
Resonance Effect (+M): Donates electron density into the ring system, specifically enriching the N4 and C8 positions.
Synthetic Production Strategy
The synthesis of 2,3-dichloro-5-methoxyquinoxaline is a convergent process starting from substituted phenylenediamines.[1] The critical step is the chlorination of the dione intermediate, which requires strict moisture control to prevent hydrolysis back to the starting material.
Validated Synthetic Pathway
Figure 1: Step-wise synthesis from commercially available diamines. The dione intermediate is stable, while the dichloro product is moisture-sensitive.[1]
Detailed Protocol: Chlorination of the Dione
Note: This protocol assumes the prior isolation of 5-methoxy-1,4-dihydroquinoxaline-2,3-dione.[1]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (
or Ar line). -
Charging: Add 5-methoxy-1,4-dihydroquinoxaline-2,3-dione (10.0 mmol) and Thionyl Chloride (
, 100 mmol, 10 eq).-
Expert Tip: Use neat
as both reagent and solvent to ensure complete conversion.[1]
-
-
Catalysis: Add N,N-Dimethylformamide (DMF, 3-5 drops).
-
Reaction: Heat to reflux (approx. 80°C) for 3–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The suspension should clear to a solution as the dione converts to the dichloro species.
-
Workup:
-
Purification: Extract with DCM (3x), dry over anhydrous
, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
Reactivity & Regioselectivity Logic
The primary utility of 2,3-dichloro-5-methoxyquinoxaline lies in its ability to undergo sequential Nucleophilic Aromatic Substitution (
The Electronic Bias (C2 vs. C3)
In
-
The 5-OMe Effect: The methoxy group is an electron donor (+M).[1] It donates electron density into the ring system.[1]
-
Resonance Mapping: The 5-OMe group is para-related to the C8 position and ortho-related to the C4a bridgehead.[1] Increased electron density at C4a makes the adjacent Nitrogen (N4) more electron-rich than N1.[1]
-
Deactivation of C3: Because N4 is more electron-rich, it effectively reduces the electrophilicity of the adjacent C3 carbon.
Experimental Rule of Thumb:
-
First Substitution: Occurs preferentially at C2 .
-
Second Substitution: Occurs at C3 (requiring harsher conditions).
Figure 2: Decision tree for predicting regiochemical outcomes in
Applications in Drug Discovery[10]
Kinase Inhibitor Scaffolding
The quinoxaline core mimics the adenine ring of ATP, making it a privileged scaffold for kinase inhibition. The 5-methoxy group provides a specific vector for exploring the "solvent-front" or "gatekeeper" regions of a kinase binding pocket.[1]
-
Protocol: React the C2-Cl with an aniline (hinge binder) and the C3-Cl with a solubilizing group (e.g., N-methylpiperazine).[1]
Tricyclic Heterocycles
This scaffold is a precursor for:
-
Thiazolo[4,5-b]quinoxalines: Via reaction with thiourea or dithiocarbamates.
-
Imidazo[1,2-a]quinoxalines: Via reaction with diamines or amino-alcohols.[1]
-
Significance: These fused systems often exhibit enhanced metabolic stability and planarity, useful for DNA intercalation agents.
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Do not eat/drink in lab.[1] Wash hands post-handling.[1] |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves. Double glove for DCM solutions. |
| Eye Damage | Causes serious eye irritation (H319) | Wear safety goggles. Access to eyewash station mandatory.[1] |
| Sensitization | Potential sensitizer | Avoid inhalation of dust/vapors.[1] Use fume hood.[1] |
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The dichloro groups are susceptible to slow hydrolysis by atmospheric moisture, releasing HCl gas.
References
-
Molaid Chemicals. (2010). 2,3-dichloro-5-methoxyquinoxaline - CAS 101870-68-2 Data Profile. Retrieved from [Link]
-
PubChem. (2025).[4] 2,3-Dichloroquinoxaline Compound Summary (Analog Reference). National Library of Medicine.[1] Retrieved from [Link]
-
Ajani, O. O., et al. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry. Retrieved from [Link]
-
El-Gohary, N. M., et al. (2017). "Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines." PubMed.[1] Retrieved from [Link]
Sources
- 1. 76052-76-1|2-Chloro-5-methoxyquinoxaline|BLD Pharm [bldpharm.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Convenient synthesis of 2-chloro-3-substituted quinoxalines by visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2,3-Dichloroquinoxaline | C8H4Cl2N2 | CID 16659 - PubChem [pubchem.ncbi.nlm.nih.gov]
